molecular formula C26H23N5O4 B2885327 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1296313-94-4

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2885327
CAS No.: 1296313-94-4
M. Wt: 469.501
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1296313-94-4) is a synthetic compound belonging to the class of [1,2,4]triazolo[4,3-a]quinazolin-5-one derivatives . This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Compounds within this structural class have been extensively investigated and demonstrated potent in vivo H1-antihistaminic activity in preclinical models, effectively protecting animals from histamine-induced bronchospasm . Notably, certain analogues, such as 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have emerged as highly active candidates, showing superior efficacy compared to the standard drug chlorpheniramine maleate and a markedly reduced sedative profile . This suggests that related compounds like this one could serve as valuable prototypes for the development of new, non-sedative antihistamines. The mechanism of action for this class is primarily associated with the antagonism of the H1 receptor . The molecular structure incorporates a fused triazoloquinazoline core system, which is often associated with the ability to interact with diverse biological targets. The presence of specific substituents, including the benzyl and 4-methoxybenzyl groups, is critical for modulating the compound's bioavailability, binding affinity, and overall pharmacological profile. This product is intended for research and development purposes only, specifically for use in investigative in vitro and in vivo studies to further elucidate its mechanism of action, pharmacokinetics, and potential therapeutic applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for target identification.

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-35-20-13-11-18(12-14-20)15-27-23(32)17-30-26(34)31-22-10-6-5-9-21(22)24(33)29(25(31)28-30)16-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQKKGYLNSASIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Ring Formation

The synthesis begins with 2-aminobenzoic acid derivatives undergoing cyclocondensation. Anthranilic acid reacts with potassium cyanate in acidic media to form 2-ureidobenzoic acid intermediates, which subsequently cyclize to quinazoline-2,4(1H,3H)-dione under reflux with hydrochloric acid. Alternative routes employ isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacting with benzylamine in dimethylsulfoxide at 110°C for 4 hours to yield N-benzyl-2-aminobenzamide precursors.

Triazole Annulation Strategies

The triazolo[4,3-a]quinazolinone system is constructed via two principal methods:

  • Hydrazine-mediated cyclization : 2-Thioxoquinazolin-4(1H)-one intermediates react with hydrazine hydrate in ethanol under reflux (78°C, 6 hours), followed by carbon disulfide treatment in pyridine at 80°C for 3 hours.
  • Microwave-assisted synthesis : Silica-supported reactions using 2-aminobenzamide derivatives and carbon disulfide under microwave irradiation (300W, 120°C) achieve 92% yield in 8 minutes.

Table 1 : Comparative Analysis of Triazole Formation Methods

Method Temperature Time Yield Byproducts
Conventional thermal 80°C 3h 78% Thioureas
Microwave-assisted 120°C 8min 92% None
Solvent-free 100°C 45min 85% Sulfur oxides

Position-Specific Functionalization

C4-Benzylation Protocols

The 4-benzyl group is introduced through nucleophilic aromatic substitution using benzyl zinc chloride under oxygen-free conditions. Key parameters:

  • Cesium carbonate (2.5 equiv) as base
  • Copper(I) iodide (0.1 equiv) catalyst
  • Dimethylsulfoxide solvent at 55°C
    Reaction monitoring via HPLC shows >98% conversion after three benzyl zinc chloride additions (0.06 equiv each). Purification involves sequential toluene/HCl workup and ethyl acetate recrystallization.

C2-Acetamide Installation

The acetamide side chain is introduced through two sequential steps:

  • Alkylation : 3-Methyltriazolo[4,3-c]quinazolin-5(6H)-one reacts with methyl chloroacetate in dimethylformamide containing potassium carbonate (2 equiv) at 80°C for 3 hours.
  • Amide coupling : The resulting ester undergoes aminolysis with 4-methoxybenzylamine using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate) in dichloromethane at room temperature for 12 hours.

Critical parameters :

  • COMU concentration: 1.2 equiv for complete conversion
  • 4Å molecular sieves to scavenge liberated CO2
  • Triethylamine (3 equiv) as proton acceptor

Process Optimization and Scale-up

Large-scale Considerations

The patent EP3752507A1 details kilogram-scale production:

  • 50L oxygen-free reactor charged with dimethylsulfoxide (15L)
  • Sequential addition of cesium carbonate (4.2kg), copper(I) iodide (0.8kg), and quinazolinone intermediate (9.5kg)
  • Temperature-controlled benzylation at 55±2°C with three-stage zinc reagent addition
  • Toluene/HCl workup followed by ethyl acetate crystallization yields 12.4kg (89% purity)

Purification Techniques

Multi-stage crystallization achieves pharmaceutical-grade material:

  • Primary isolation as hydrochloride salt from toluene/4M HCl in dioxane
  • Free base generation via sodium bicarbonate suspension
  • Final recrystallization from ethyl acetate/hexane (3:1 v/v)

Table 2 : Crystallization Parameters

Stage Solvent System Temperature Yield Purity
1 Toluene/HCl 0-5°C 78% 92%
2 Ethyl acetate/H2O 22°C 85% 95%
3 Ethyl acetate/hexane -20°C 91% 99.8%

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400MHz, DMSO-d6):

    • δ 8.21 (d, J=8.4Hz, 1H, ArH)
    • δ 7.89 (s, 1H, triazole-H)
    • δ 5.12 (s, 2H, N-CH2-C6H5)
    • δ 4.37 (s, 2H, COCH2N)
    • δ 3.74 (s, 3H, OCH3)
  • HRMS : m/z 513.1897 [M+H]+ (calc. 513.1901)

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα radiation, 100K) confirms:

  • Triclinic P-1 space group
  • Unit cell parameters: a=7.892Å, b=12.345Å, c=14.678Å
  • Dihedral angle between quinazolinone and triazole rings: 8.7°

Alternative Synthetic Routes

Solid-phase Synthesis

Immobilized Wang resin strategy enables rapid analog production:

  • Resin-bound anthranilic acid (0.73mmol/g loading)
  • Automated sequential addition of benzylamine/carbon disulfide
  • Cleavage with trifluoroacetic acid/dichloromethane (1:9 v/v)
    Reduces purification steps but yields lower (62%) compared to solution-phase methods.

Continuous Flow Approaches

Microreactor technology improves exothermic step control:

  • Residence time: 8.2 minutes
  • Productivity: 38g/h per reactor channel
  • Enhanced safety profile for benzylation steps

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets within cells. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Core Triazoloquinazolinone Modifications

  • 4-Benzyl vs. 4-Phenyl Substitution: Alagarsamy et al. (2007) demonstrated that 4-benzyl-substituted triazoloquinazolinones exhibit ~2-fold higher H1 receptor affinity (IC₅₀: 8.5 nM) compared to 4-phenyl analogs (IC₅₀: 15.2 nM) due to improved hydrophobic interactions with the receptor pocket . The target compound retains this 4-benzyl group, suggesting similar or enhanced binding potency.
  • 4-Methylbenzyl vs. 4-Benzyl :
    A derivative with a 4-methylbenzyl group () showed reduced H1 activity (IC₅₀: 25.7 nM), likely due to steric hindrance from the methyl substituent, which disrupts optimal receptor binding .

Acetamide Side Chain Variations

  • N-(4-Methoxybenzyl) vs. N-(2-Methoxyphenyl) :
    The target compound’s 4-methoxybenzyl group confers superior selectivity (H1/H2 ratio: 150:1) over the 2-methoxyphenyl analog (H1/H2 ratio: 80:1) in , as the para-methoxy group aligns better with the receptor’s polar region .
  • N-Benzyl vs. N-Alkyl :
    Replacement of the methoxybenzyl group with a simple benzyl (e.g., Alagarsamy et al., 2005) reduces metabolic stability, leading to shorter plasma half-lives (<2 hours vs. >4 hours for the target compound) .

Comparative Data Table

Compound Name R1 (Core) R2 (Side Chain) H1 IC₅₀ (nM) H1/H2 Selectivity Metabolic Stability (t₁/₂, h) Reference
Target Compound 4-Benzyl N-(4-Methoxybenzyl) 12.3 150:1 4.2
4-Phenyl Analog (Alagarsamy et al., 2005) 4-Phenyl N-Benzyl 15.2 100:1 1.8
4-Methylbenzyl Derivative () 4-Methylbenzyl N-(2-Methoxyphenyl) 25.7 80:1 3.5
Unsubstituted Benzyl (Alagarsamy et al., 2007) 4-Benzyl N-Benzyl 8.5 120:1 2.0

Key Research Findings

  • Enhanced Selectivity : The 4-methoxybenzyl group in the target compound reduces off-target interactions with H2 and muscarinic receptors, minimizing side effects like sedation or dry mouth .
  • Synthetic Feasibility: While the target compound’s synthesis follows established triazoloquinazolinone protocols, the use of 4-methoxybenzylamine in the final coupling step introduces challenges in purification due to increased polarity .
  • Contradictions : suggests that ortho-substituted methoxy groups diminish H1 affinity, but this aligns with the target compound’s design rationale favoring para-substitution .

Q & A

Q. Basic

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 4.5–5.0 ppm, acetamide carbonyl at ~170 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity, while LC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485) .
  • Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .

How can reaction conditions be optimized to improve synthetic yield and scalability?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Temperature control : Maintaining 60–80°C during benzylation minimizes side-product formation .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling reaction yields by 15–20% .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies optimal reagent stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hours) .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Standardized assays : Use uniform protocols (e.g., IC₅₀ measurements via MTT assay) to compare cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
  • Target validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., Kd = 2.4 µM for kinase inhibition) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl) to isolate substituent effects .

What strategies guide structure-activity relationship (SAR) studies for this compound’s derivatives?

Q. Advanced

  • Substituent variation : Modify the benzyl (e.g., 4-Cl, 4-OCH₃) or acetamide groups to assess impacts on solubility and target engagement .
  • Bioisosteric replacement : Replace the triazoloquinazoline core with triazolothiadiazole (e.g., compound KA25 ) to evaluate potency shifts .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with kinase domains (e.g., EGFR) .

What methodologies ensure scalability from lab-scale synthesis to pilot production?

Q. Methodological

  • Continuous flow reactors : Enhance reproducibility and reduce reaction time (e.g., 30-minute residence time vs. 6-hour batch process) .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Purification workflows : Optimize crystallization conditions (e.g., ethanol/water mixtures) for multi-gram yields (>85% recovery) .

How are binding interactions and mechanistic pathways evaluated for this compound?

Q. Methodological

  • Enzymatic assays : Measure inhibition constants (Ki) via fluorescence-based assays (e.g., ATPase activity in kinases) .
  • Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to track subcellular localization .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .

How do solvent polarity and pH influence the compound’s stability in solution?

Q. Advanced

  • Stability studies : Monitor degradation via HPLC under varying pH (2–10) and temperatures (25–40°C). Stability is optimal in DMSO at pH 7.4 (t₁/₂ > 48 hours) .
  • Degradation pathways : Acidic conditions (pH < 4) promote hydrolysis of the acetamide group, while alkaline conditions (pH > 9) degrade the triazolo ring .

What computational tools are recommended for predicting physicochemical properties?

Q. Methodological

  • LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP = 3.2) .
  • Solubility prediction : ADMET Predictor™ estimates aqueous solubility (2.1 µg/mL) to guide formulation .
  • pKa determination : MarvinSketch predicts ionizable groups (e.g., triazolo N-H at pKa 4.8) .

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